molecular formula C22H27ClN2O4 B5146239 1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate

1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B5146239
M. Wt: 418.9 g/mol
InChI Key: DCXSRIRGMTXQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate, commonly known as TCB-2, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. TCB-2 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation is thought to play a role in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate, which are involved in a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce changes in mood, perception, and cognition, as well as alterations in motor activity and sensory processing. TCB-2 has also been shown to produce changes in heart rate, blood pressure, and body temperature, although the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using TCB-2 in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor. However, one limitation of using TCB-2 is its limited availability and high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on TCB-2. One area of interest is the development of more selective and potent compounds that target the 5-HT2A receptor, which may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of TCB-2 on the brain and behavior, particularly with regards to its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of TCB-2 in humans, particularly with regards to its potential for adverse effects on the cardiovascular system.

Synthesis Methods

TCB-2 can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzyl chloride in the presence of a base, or the condensation of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzaldehyde in the presence of a reducing agent. The resulting product is then typically purified by recrystallization or chromatography.

Scientific Research Applications

TCB-2 has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes, including mood regulation, perception, and cognition. TCB-2 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2.C2H2O4/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXSRIRGMTXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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